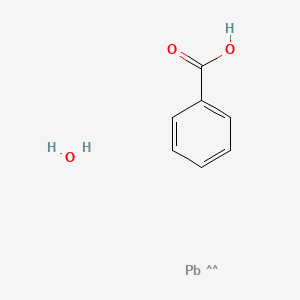
CID 156593728
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead dibenzoate is an organometallic compound with the chemical formula C14H10O4Pb. It is a lead salt of benzoic acid and is known for its unique properties and applications in various fields. The compound is characterized by the presence of lead (Pb) ion coordinated with two benzoate anions.
準備方法
Synthetic Routes and Reaction Conditions
Lead dibenzoate can be synthesized through the reaction of lead(II) acetate with benzoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding benzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of lead dibenzoate as a precipitate. The reaction can be represented as follows:
Pb(CH3COO)2+2C6H5COOH→Pb(C6H5COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, lead dibenzoate is produced using similar methods but on a larger scale. The process involves the use of lead(II) oxide or lead(II) carbonate as starting materials, which are reacted with benzoic acid under controlled conditions. The reaction is typically carried out in a reactor with continuous stirring and heating to ensure complete conversion of the reactants to the desired product.
化学反応の分析
Types of Reactions
Lead dibenzoate undergoes various chemical reactions, including:
Oxidation: Lead dibenzoate can be oxidized to form lead(IV) compounds.
Reduction: The compound can be reduced to lead(0) or lead(II) compounds.
Substitution: Lead dibenzoate can undergo substitution reactions where the benzoate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various ligands such as halides, phosphines, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO2) or other lead(IV) compounds.
Reduction: Metallic lead (Pb) or lead(II) compounds.
Substitution: Lead complexes with different ligands depending on the substituent used.
科学的研究の応用
Lead dibenzoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Employed in the production of certain types of plastics and as a stabilizer in the manufacturing of polyvinyl chloride (PVC).
作用機序
The mechanism of action of lead dibenzoate involves its interaction with molecular targets and pathways within a system. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various effects depending on the context of its use.
類似化合物との比較
Similar Compounds
Lead benzoate: Similar to lead dibenzoate but with a different stoichiometry.
Diethylene glycol dibenzoate: Used as a plasticizer with different properties and applications.
Dipropylene glycol dibenzoate: Another plasticizer with distinct characteristics.
Uniqueness
Lead dibenzoate is unique due to its specific coordination chemistry and the presence of lead, which imparts distinct properties compared to other dibenzoate compounds. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.
特性
CAS番号 |
15907-04-7 |
|---|---|
分子式 |
C7H8O3Pb |
分子量 |
347 g/mol |
IUPAC名 |
lead(2+);dibenzoate |
InChI |
InChI=1S/C7H6O2.H2O.Pb/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H2; |
InChIキー |
RSUMUOBJQJRSKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.O.[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


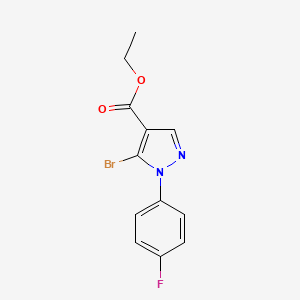
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
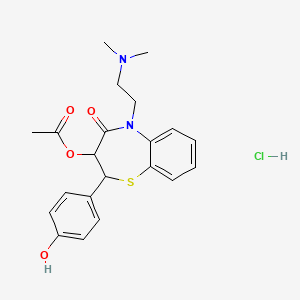
![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
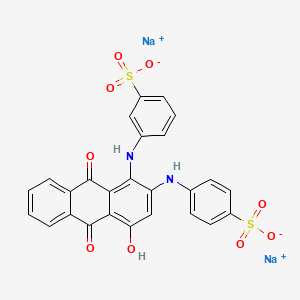

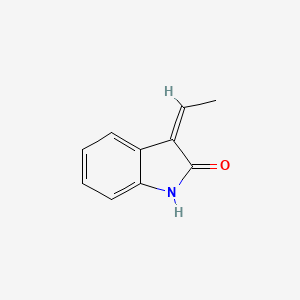
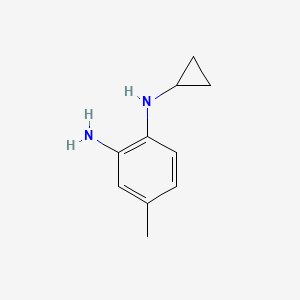
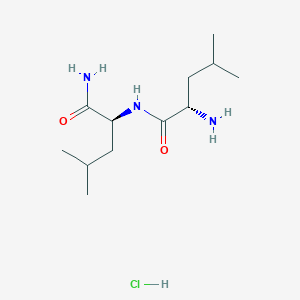

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)

![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
